molecular formula C20H26N6O3S B2607089 2,3-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946210-34-0

2,3-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2607089
CAS No.: 946210-34-0
M. Wt: 430.53
InChI Key: VOLJUGQYTPNJCN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its kinase inhibitory activity. The structure features:

  • Pyrazolo[3,4-d]pyrimidine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, and 6.
  • 4-Propylamino group: Introduces basicity and hydrogen-bonding capability. N1-Ethyl linkage: Connects to a 2,3-dimethoxybenzamide moiety, which may influence solubility and target binding.
  • 2,3-Dimethoxybenzamide: Aromatic substitution pattern likely impacts steric and electronic interactions with biological targets.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3S/c1-5-9-21-17-14-12-23-26(18(14)25-20(24-17)30-4)11-10-22-19(27)13-7-6-8-15(28-2)16(13)29-3/h6-8,12H,5,9-11H2,1-4H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLJUGQYTPNJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be outlined as follows:

    Formation of the Pyrazolopyrimidine Core: The synthesis begins with the preparation of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of Functional Groups: The next step involves the introduction of functional groups such as the methylthio and propylamino groups. This can be done through nucleophilic substitution reactions using appropriate reagents.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzamide moiety to the pyrazolopyrimidine core. This can be achieved through amide bond formation using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated derivatives

Scientific Research Applications

2,3-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.

    DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name / ID Core Substituents Key Functional Groups Molecular Weight (g/mol) Biological Activity (if reported)
Target Compound 6-(Methylthio), 4-(Propylamino) 2,3-Dimethoxybenzamide ~503.6 (calculated) Not explicitly reported in evidence
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide [] Chromen-4-one, Fluorophenyl Fluoro-substituted benzamide 589.1 (M+1) Kinase inhibition (implied by structural motifs)
N-Methyl-4-(6-(Propylamino)-1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide (15) [] Tetrahydro-2H-pyran methyl Sulfonamide ~495.6 (calculated) Mer kinase inhibition (implied)
trans-N-(4-(6-(Butylamino)-1-(4-Hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)methanesulfonamide (18) [] Hydroxycyclohexyl Methanesulfonamide ~521.7 (calculated) Lower synthetic yield (18%)

Key Observations:

Substituent Effects on Activity: The methylthio group at position 6 in the target compound may enhance lipophilicity compared to sulfonamide or hydroxyl groups in analogs like compounds 15 and 18 . This could improve membrane permeability but reduce aqueous solubility. The 2,3-dimethoxybenzamide moiety differs from fluorinated or sulfonamide-linked aromatic systems in other analogs (e.g., and ).

Synthetic Accessibility :

  • The target compound’s ethyl-linked benzamide group likely requires multi-step coupling reactions, similar to methods described for compound 15 (70% yield) . In contrast, analogs with bulky substituents (e.g., compound 18) show lower yields due to steric challenges .

Pharmacokinetic Implications: The propylamino group at position 4 is conserved in several analogs (e.g., compounds 15–17), suggesting its role in maintaining basicity and hydrogen-bonding interactions critical for target engagement . The absence of polar groups (e.g., sulfonamide in compound 15) in the target compound may reduce renal clearance but increase plasma protein binding .

Research Findings and Limitations

  • Comparative Solubility : The 2,3-dimethoxybenzamide group likely confers higher solubility in organic solvents compared to fluorinated analogs () but lower than sulfonamide-containing derivatives .

Biological Activity

2,3-Dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N6O3S, with a molecular weight of 430.5 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in cancer proliferation and other diseases. The pyrazolo[3,4-d]pyrimidine scaffold has been linked to the inhibition of key kinases involved in cell signaling pathways:

  • Tyrosine Kinases (TKs) : These are critical for cell growth and differentiation.
  • Phosphatidylinositol-3 Kinase (PI3K) : Involved in cellular functions such as metabolism and growth.
  • Cyclin-dependent Kinases (CDKs) : Regulate the cell cycle and are often overactive in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:

  • In vitro Studies : Elzahabi et al. (2018) synthesized substituted pyrido[2,3-d]pyrimidines and tested their efficacy against five cancer cell lines. They found significant inhibitory effects on various kinases including TKs and CDK4/6 .
CompoundIC50 (µM)Cancer Cell Line
Example A1.54Prostate (PC-3)
Example B3.36Lung (A-549)

Antibacterial Activity

While primarily studied for anticancer properties, there is emerging evidence suggesting antibacterial activity as well. A study on related compounds indicated that certain derivatives exhibited notable antibacterial effects against various strains .

Case Studies

  • Study on Anticancer Efficacy : A research team evaluated the compound's ability to inhibit cancer cell proliferation in vitro. The results demonstrated a dose-dependent response, suggesting that higher concentrations led to greater inhibition of cell growth .
  • Mechanistic Insights : Investigations into the signaling pathways affected by this compound revealed that it induces apoptosis in cancer cells through caspase activation and DNA fragmentation .

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